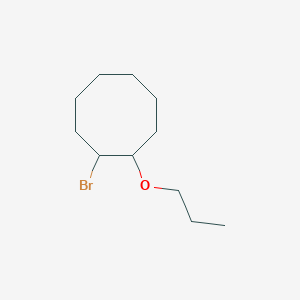
1-Bromo-2-propoxycyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-propoxycyclooctane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and they exhibit unique chemical properties due to this cyclic arrangement . The compound this compound features a bromine atom and a propoxy group attached to a cyclooctane ring, making it a versatile molecule in organic synthesis and various chemical reactions.
Métodos De Preparación
The synthesis of 1-Bromo-2-propoxycyclooctane can be achieved through several methods. One common approach involves the bromination of 2-propoxycyclooctane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, with the addition of a catalyst to facilitate the bromination process . Industrial production methods may involve large-scale bromination reactors and continuous flow processes to ensure efficient and consistent production of the compound.
Análisis De Reacciones Químicas
1-Bromo-2-propoxycyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 2-propoxycyclooctanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclooctene derivatives.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and solvents like ethanol or acetone. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-propoxycyclooctane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique properties, such as polymers and resins.
Biological Studies: Researchers use it to study the effects of brominated compounds on biological systems, including their potential as antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-propoxycyclooctane involves its interaction with molecular targets through its bromine and propoxy groups. The bromine atom can participate in electrophilic substitution reactions, while the propoxy group can undergo nucleophilic attacks. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions .
Comparación Con Compuestos Similares
1-Bromo-2-propoxycyclooctane can be compared with other similar compounds, such as:
1-Bromo-2-methoxycyclooctane: Similar in structure but with a methoxy group instead of a propoxy group.
1-Bromo-2-ethoxycyclooctane: Features an ethoxy group, leading to different reactivity and properties.
2-Bromo-1-cyclopropylethanone: A smaller ring structure with different chemical behavior.
The uniqueness of this compound lies in its specific combination of a bromine atom and a propoxy group attached to a cyclooctane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C11H21BrO |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
1-bromo-2-propoxycyclooctane |
InChI |
InChI=1S/C11H21BrO/c1-2-9-13-11-8-6-4-3-5-7-10(11)12/h10-11H,2-9H2,1H3 |
Clave InChI |
FUHWFAADWVVPSN-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1CCCCCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


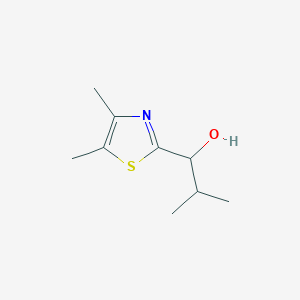
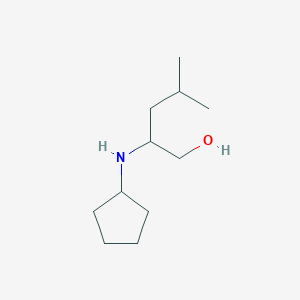
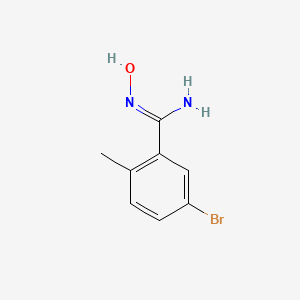

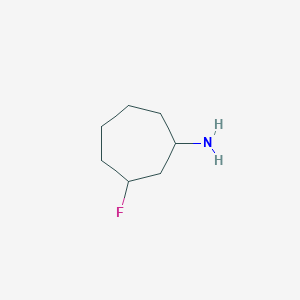
![(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13303402.png)
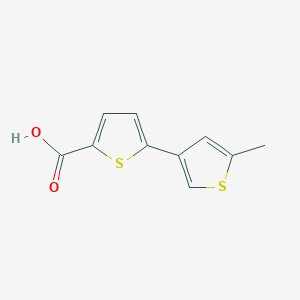
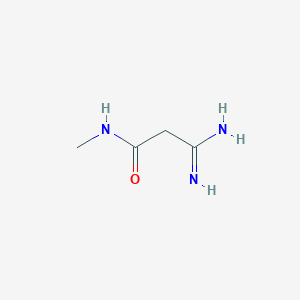
![2-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13303428.png)

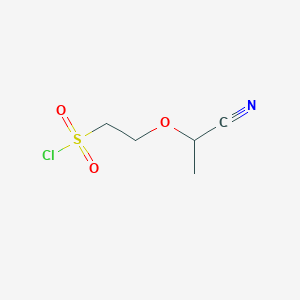
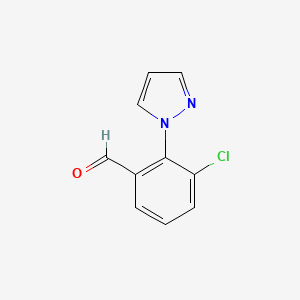
![2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13303440.png)

